molecular formula C10H8ClN B1625541 6-Chloro-3-methylquinoline CAS No. 97041-62-8

6-Chloro-3-methylquinoline

Cat. No. B1625541
M. Wt: 177.63 g/mol
InChI Key: VCQFSTUCFCIUPM-UHFFFAOYSA-N
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Patent
US07781438B2

Procedure details

To a solution of 4-chloroaniline (9.59 g, 75.2 mmol) in dioxane (112 mL) was added a 6 M aqueous solution of HCl (180 mL). The reaction mixture was heated to 100° C. and a solution of 2-methyl-2-propene-1,1-diol acetate (15.5 g, 90.3 mmol) in dioxane (20 mL) was added dropwise during 1 h under an argon atmosphere. The reaction mixture was stirred for 2 h at 120° C. after which an aliquot was taken and analyzed by HPLC. Since some starting material was still left, the reaction mixture was cooled down to 100° C. and another portion of 2-methyl-2-propene-1,1-diol actetate (5.2 g, 30 mmol) was added during 1 h. After heating for 2 h at 120° C., the reaction mixture was cooled down again to 100° C. and a final portion of 2-methyl-2-propene-1,1-diol actetate (5.2 g, 30 mmol) was added during 1 h at 100° C. Heating was continued for 30 min. at 120° C. After cooling to ambient temperature the reaction mixture was diluted with water (100 mL) and extracted with 2-methoxy-2-methylpropane (2×200 mL). The combined organic phases were extracted with a 4 M HCl solution (100 mL). The combined aqueous phases were basified to pH 9 with a 4 M NaOH solution and extracted with TBME (3×200 mL). The combined organic layers were washed with brine (100 mL), dried over Na2SO4, filtered and concentrated at reduced pressure to afford a brown oil. The crude product was purified by flash column chromatography (silica gel, cyclohexane/EtOAc 95:5) to afford 6-chloro-3-methylquinoline as a pale brown crystalline solid (6.32 g, 35.6 mmol, 47%). 1H NMR (400 MHz, CDCl3, 298 K): δ=8.78 (d, J=2.2 Hz, 1H), 8.03 (d, J=8.8 Hz, 1H), 7.86 (bs, 1H), 7.75 (d, J=2.2 Hz, 1H), 7.60 (dd, J=8.8 Hz, 2.2 Hz, 1H), 2.55 (s, 3H). MS (ES+): 178 (M(C10H835ClN)+H)+.
Quantity
9.59 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Name
2-methyl-2-propene-1,1-diol acetate
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
2-methyl-2-propene-1,1-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-methyl-2-propene-1,1-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.Cl.C(O[CH:14](O)[C:15]([CH3:17])=[CH2:16])(=O)C.CC(=C)C(O)O>O1CCOCC1.O>[Cl:1][C:2]1[CH:8]=[C:7]2[C:5](=[CH:4][CH:3]=1)[N:6]=[CH:16][C:15]([CH3:17])=[CH:14]2

Inputs

Step One
Name
Quantity
9.59 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
180 mL
Type
reactant
Smiles
Cl
Name
Quantity
112 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
2-methyl-2-propene-1,1-diol acetate
Quantity
15.5 g
Type
reactant
Smiles
C(C)(=O)OC(C(=C)C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
2-methyl-2-propene-1,1-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(O)O)=C
Step Four
Name
2-methyl-2-propene-1,1-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(O)O)=C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at 120° C. after which an aliquot
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
Since some starting material was still left
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
After heating for 2 h at 120° C.
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down again to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
Heating
WAIT
Type
WAIT
Details
was continued for 30 min. at 120° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with 2-methoxy-2-methylpropane (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic phases were extracted with a 4 M HCl solution (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME (3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a brown oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography (silica gel, cyclohexane/EtOAc 95:5)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C2C=C(C=NC2=CC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35.6 mmol
AMOUNT: MASS 6.32 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 47.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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